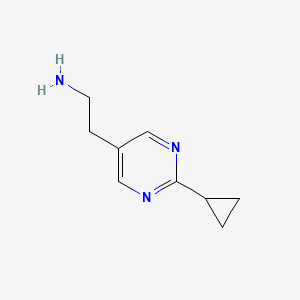

2-(2-Cyclopropylpyrimidin-5-YL)ethanamine

描述

2-(2-Cyclopropylpyrimidin-5-YL)ethanamine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2-Cyclopropylpyrimidin-5-YL)ethanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).

The compound's biological activity is primarily attributed to its interaction with specific kinases and other molecular targets. Notably, it has been studied as an inhibitor of certain plasmodial kinases, such as PfGSK3 and PfPK6, which are crucial for the lifecycle of the malaria parasite Plasmodium falciparum.

Key Findings:

- PfGSK3 Inhibition : The compound demonstrated significant inhibition against PfGSK3 with an IC50 value of approximately 570 nM. This kinase plays a role in the regulation of the parasite's circadian rhythm and invasion into host erythrocytes .

- PfPK6 Inhibition : It also inhibited PfPK6 with an IC50 of around 460 nM. This kinase is predominantly expressed during the trophozoite and schizont stages of the parasite's lifecycle, making it a critical target for antimalarial drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropyl and pyrimidine moieties can significantly affect the compound's potency. For instance, variations in substituents at the 5-position of the pyrimidine ring have shown considerable effects on both PfGSK3 and PfPK6 activities.

| Substituent | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| Cyclopropyl | 570 | 460 |

| Methyl | 710 | 45 |

| Chlorine | 174 | 19 |

| Bromine | 165 | 57 |

| Fluorine | 456 | 66 |

Table 1: In vitro enzymatic activity of substituted pyrimidine analogues on PfGSK3 and PfPK6 .

Biological Activity in Cellular Models

In cellular assays, this compound has shown promising results against various cancer cell lines. Studies have indicated that it can inhibit cell proliferation effectively, although further research is needed to elucidate its full potential in oncology.

Case Study: FLT3 Inhibition

In a related study on aminopyrimidine analogues, compounds similar to this compound were tested for their ability to inhibit FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. The compound exhibited competitive inhibition with an IC50 value lower than 6 nM, demonstrating its potential as an anticancer agent .

Toxicity and Safety Profile

While preliminary studies indicate low toxicity levels for this compound, comprehensive toxicity assessments are essential for determining its safety in clinical applications. Ongoing studies are aimed at evaluating both acute and chronic toxicity profiles.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-cyclopropylpyrimidin-5-yl)ethanamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling cyclopropane-containing precursors with pyrimidine intermediates. For example, a multi-step approach may include (1) cyclopropane ring formation via [2+1] cycloaddition, (2) pyrimidine ring assembly using amidine derivatives, and (3) functionalization with ethanamine groups. Critical parameters include temperature (60–100°C for cyclopropanation), pH control (neutral to slightly basic for pyrimidine stability), and catalysts like palladium for cross-coupling reactions . Purity is confirmed via NMR (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and mass spectrometry (m/z ~204 for molecular ion) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural validation employs a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Cyclopropyl protons appear as multiplet signals (δ 0.5–1.5 ppm), while pyrimidine carbons resonate at ~160 ppm (C=N).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₂N₄, exact mass 176.1063).

- X-ray Crystallography : Resolves spatial arrangement, particularly cyclopropane-pyrimidine dihedral angles (~30°–45°), critical for reactivity .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, due to pyrimidine’s ATP-binding affinity).

- Cellular Uptake : Fluorescence tagging (e.g., dansyl chloride) to track intracellular localization.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the cyclopropyl group). Solutions include:

- Variable-Temperature NMR : Observe coalescence of split signals at elevated temperatures.

- DFT Calculations : Model rotational barriers (e.g., using B3LYP/6-31G*) to predict splitting patterns .

- Isotopic Labeling : Use ¹⁵N-labeled pyrimidine to decouple spin-spin interactions .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (<3) for blood-brain barrier penetration.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., cyclopropane ring oxidation).

- Prodrug Design : Mask the ethanamine group with acetyl protection to enhance bioavailability .

Q. How does the cyclopropyl group influence electronic properties and reactivity?

- Methodological Answer : The cyclopropane’s ring strain increases electron density in the pyrimidine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Quantify via:

- Hammett Constants : Compare σ values for cyclopropyl vs. other substituents.

- DFT-Based NBO Analysis : Calculate charge distribution (e.g., pyrimidine C5 becomes more electrophilic) .

Q. Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-methylpyridin-4-yl vs. cyclopropyl derivatives) to isolate substituent effects .

- Orthogonal Assays : Validate kinase inhibition via both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phosphorylated targets) methods .

Q. Experimental Design

Designing a study to probe the compound’s interaction with serotonin receptors:

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-8-OH-DPAT for 5-HT1A receptor affinity (Kd values).

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing 5-HT1A.

- Mutagenesis : Identify binding residues (e.g., Asp116 in transmembrane domain 3) via alanine scanning .

Q. Advanced Characterization

Resolving ambiguities in stereochemistry for chiral derivatives:

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients.

- VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra.

- X-ray of Diastereomeric Salts : Co-crystallize with chiral acids (e.g., tartaric acid) .

Q. Computational Modeling

Predicting metabolic pathways using in silico tools:

- Methodological Answer :

- Software : Use Schrödinger’s MetaSite or GLORYx to identify CYP450 oxidation sites (e.g., cyclopropane ring).

- MD Simulations : Model binding to CYP3A4 active site (Jarzynski’s equality for free energy calculations).

- QSAR Models : Train on datasets of pyrimidine derivatives with known metabolic profiles .

属性

IUPAC Name |

2-(2-cyclopropylpyrimidin-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-4-3-7-5-11-9(12-6-7)8-1-2-8/h5-6,8H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIICOJHCSNIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-44-9 | |

| Record name | 2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。